molecular formula C19H22ClNO2 B11330063 4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol

4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol

Cat. No.: B11330063
M. Wt: 331.8 g/mol
InChI Key: IQVMMMAFPKFDFR-UHFFFAOYSA-N
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Description

4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and an ethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol can undergo several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chlorophenyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-pyrrolidinone
  • 2-[(4-Chloro-Phenyl)-Pyrrolidin-1-yl-Methyl]-Malonic Acid Diethyl Ester
  • 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide

Uniqueness

4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)pyrrolidin-1-yl]methyl]-2-ethoxyphenol

InChI

InChI=1S/C19H22ClNO2/c1-2-23-19-12-14(5-10-18(19)22)13-21-11-3-4-17(21)15-6-8-16(20)9-7-15/h5-10,12,17,22H,2-4,11,13H2,1H3

InChI Key

IQVMMMAFPKFDFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCC2C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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